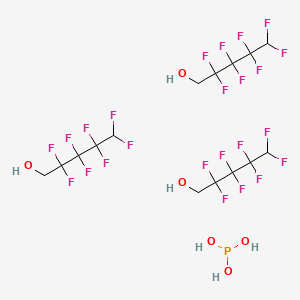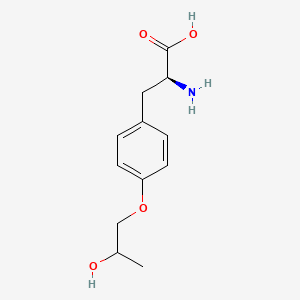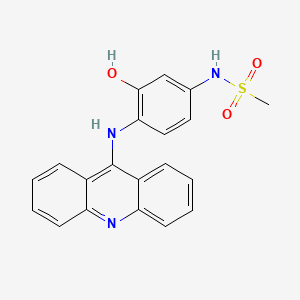![molecular formula C15H22N2O3 B14493753 N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide CAS No. 63480-94-4](/img/structure/B14493753.png)
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide typically involves multiple steps, starting with the preparation of the dioxolane ring. The dioxolane ring can be synthesized through a reaction involving 1,3-dioxolane and appropriate reagents under controlled conditions These reactions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .
Scientific Research Applications
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:
- N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide analogs with different substituents on the benzamide or dioxolane ring .
- Other benzamide derivatives with similar structural features but different functional groups .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
63480-94-4 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[4-amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(19-10-11-20-15)13(8-5-9-16)17-14(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11,16H2,1H3,(H,17,18) |
InChI Key |
LNEUVYPWOHZRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C(CCCN)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


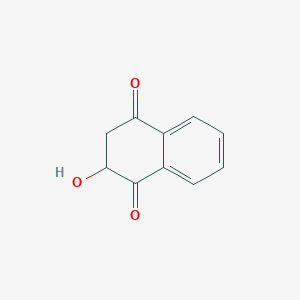
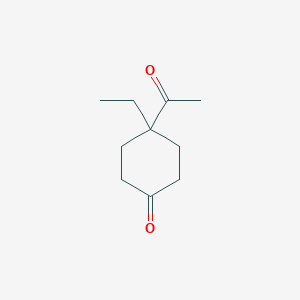


![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
